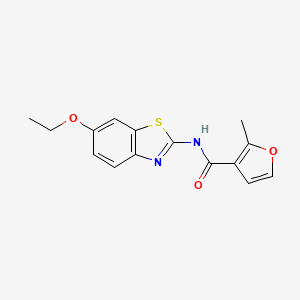![molecular formula C17H26N2O3 B5881643 N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)
N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
MTEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including autism spectrum disorders, fragile X syndrome, Parkinson’s disease, and drug addiction. It has also been shown to have potential in the treatment of anxiety and depression.
Mécanisme D'action
MTEP is a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the activity of this receptor, MTEP can modulate the release of glutamate and other neurotransmitters, resulting in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of dopamine release, and the reduction of oxidative stress. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
MTEP is a useful tool for studying the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various physiological and pathological processes. It has been used extensively in animal models to investigate the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide antagonists. However, it is important to note that MTEP has limitations in terms of its selectivity and specificity, and caution should be exercised when interpreting the results of experiments using this compound.
Orientations Futures
There are many potential future directions for research on MTEP and related compounds. These include the development of more selective and specific N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide antagonists, the investigation of the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various neurological and psychiatric disorders, and the development of new therapeutic applications for these compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTEP and related compounds, and to determine the optimal dosing and administration strategies for these compounds in clinical settings.
Conclusion:
In conclusion, MTEP is a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide receptor that has potential therapeutic applications in various neurological and psychiatric disorders. It has a range of biochemical and physiological effects, and is a useful tool for studying the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various physiological and pathological processes. However, caution should be exercised when interpreting the results of experiments using this compound, and further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Méthodes De Synthèse
MTEP can be synthesized using a multi-step process that involves the reaction of 2,3,5-trimethylphenol with 2-chloroacetyl chloride to form 2-(2,3,5-trimethylphenoxy)acetyl chloride. This intermediate is then reacted with morpholine to form N-(2-(4-morpholinyl)ethyl)-2-(2,3,5-trimethylphenoxy)acetamide, which is then further purified to obtain MTEP.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-10-14(2)15(3)16(11-13)22-12-17(20)18-4-5-19-6-8-21-9-7-19/h10-11H,4-9,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUURVJMZYORIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)



![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)

![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)



![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)